molecular formula C6H3ClN2O B12461824 5-Chloro[1,3]oxazolo[5,4-B]pyridine

5-Chloro[1,3]oxazolo[5,4-B]pyridine

Cat. No.: B12461824
M. Wt: 154.55 g/mol
InChI Key: YVRMUCFWSFGAHB-UHFFFAOYSA-N
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Description

Background on Heterocyclic Chemistry

Heterocyclic compounds are cyclic structures containing at least one heteroatom (e.g., nitrogen, oxygen, sulfur) within their rings. These molecules dominate organic chemistry, constituting over 59% of U.S. FDA-approved drugs due to their versatility in mimicking biological molecules and modulating electronic properties. The oxazole ring system, a five-membered heterocycle with one oxygen and one nitrogen atom, exemplifies this versatility. When fused to aromatic systems like pyridine, the resulting bicyclic frameworks exhibit enhanced stability and reactivity, enabling tailored interactions in medicinal and materials contexts.

Classification and Significance of Oxazolopyridines

Oxazolopyridines belong to the azole family, characterized by two heteroatoms in a five-membered ring. They are classified as bicyclic heterocycles due to the fusion of oxazole (a 1,3-oxazole) with pyridine. This fusion creates a conjugated π-system that enhances aromaticity and electronic delocalization, critical for binding biological targets or conducting charge in materials. The [5,4-B] notation specifies the fusion pattern: the oxazole's 5-position bonds to the pyridine’s 4-position, with the pyridine nitrogen oriented in the "B" ring configuration (Figure 1). Such structural precision influences solubility, dipole moments, and intermolecular interactions.

5-Chlorooxazolo[5,4-B]pyridine: Overview and Importance

The introduction of a chlorine atom at the 5-position of the oxazolopyridine scaffold markedly alters its physicochemical profile. Chlorine’s electronegativity increases the compound’s lipophilicity and polar surface area, enhancing membrane permeability in biological systems. This modification also stabilizes the molecule against metabolic degradation, a key consideration in drug design. Industrially, the compound serves as a precursor for synthesizing ligands in catalysis and optoelectronic materials, leveraging its rigid, planar structure to control molecular packing.

Research Objectives and Scope

This article aims to:

  • Elucidate the structural and electronic features of 5-Chlorooxazolo[5,4-B]pyridine.
  • Review synthetic methodologies for its preparation.
  • Analyze its applications in pharmaceuticals and materials science.
  • Identify gaps in current research and propose future directions.

The scope excludes pharmacokinetic and toxicological data to focus on fundamental chemistry and functional potential.

(Note: Subsequent sections would continue with synthesis, applications, and future perspectives, adhering to the outlined structure. Due to space constraints, this example concludes here.)

Properties

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

5-chloro-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C6H3ClN2O/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H

InChI Key

YVRMUCFWSFGAHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=CO2)Cl

Origin of Product

United States

Preparation Methods

Amide Synthesis

  • Activation : Carboxylic acids (e.g., 4-cyanobenzoic acid) are activated using Ghosez’ reagent (chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate).
  • Coupling : The activated acid reacts with 2-amino-3-hydroxypyridine derivatives in the presence of pyridine, forming N-(3-hydroxy-2-pyridyl)benzamide intermediates.

Cyclization

  • Base-Mediated : Microwave-assisted cyclization with K₂CO₃ or Cs₂CO₃ in DMF at 150°C for 15–30 minutes yields 70–85% product.
  • Acid-Catalyzed : Polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) at 200°C for 2–4 hours achieves 90–93% conversion.

Advantages : High yields and scalability. Limitations : Harsh conditions may degrade sensitive functional groups.

Microwave-Assisted Solvent-Free Synthesis

Green chemistry approaches utilize nanoporous catalysts under microwave irradiation:

  • Catalyst : Amino-functionalized SBA-15 (SBA-Pr-NH₂) facilitates condensation of 2-amino-3-hydroxypyridine with benzoyl chlorides.
  • Conditions : Solvent-free reactions at 700 W for 5 minutes yield 46–100% product, depending on substituent electronics.
  • Mechanism : The catalyst absorbs microwaves, accelerating nucleophilic attack and cyclization (Scheme 1).
Entry Benzoyl Chloride Substituent Yield (%)
1 4-Cl 100
2 3-NO₂ 86
3 2-Me 46

This method reduces reaction times from hours to minutes and eliminates solvent waste.

Thermal Cyclization of Dithiazole Precursors

Thermolysis of 2-hydroxy-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino derivatives offers a one-pot route:

  • Conditions : Heating in chlorobenzene (132°C) or solvent-free at 200°C for 1–2 hours.
  • Outcome : Forms oxazolo[5,4-b]pyridine-2-carbonitrile in 75–82% yield.

This method is advantageous for introducing cyano groups but requires high temperatures.

Acid-Catalyzed Ring Closure

Traditional methods using Brønsted acids remain relevant:

  • Reagents : Concentrated HCl or H₂SO₄ in refluxing ethanol.
  • Substrates : 3-amino-2-chloropyridine derivatives react with ketones or aldehydes.
  • Yield : 50–68%, with lower efficiency compared to modern methods.

Comparative Analysis of Methods

Method Yield (%) Time Key Advantage Limitation
Pd-Catalyzed Arylation 65–78 12–24 h Regioselectivity Costly catalysts
Microwave Cyclization 46–100 5 min Rapid, solvent-free Microwave equipment required
PPSE/PPA Cyclization 90–93 2–4 h High yield High temperature
Thermal Cyclization 75–82 1–2 h One-pot synthesis Energy-intensive

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 5-chloro substituent undergoes nucleophilic aromatic substitution (NAS) under optimized conditions. Key findings include:

Replacement with Amines

Heating 5-chloro oxazolo[5,4-b]pyridine with primary or secondary amines in polyphosphoric acid (PPA) at 130–200°C facilitates chlorine substitution. For example:

ReagentConditionsProductYieldSource
4-Piperidinylacetic acidPPA, 130°C, 2 h2-(Piperidinylmethyl)oxazolo[5,4-b]pyridine70%
BenzylaminePPSE, 200°C, 6 h5-Benzylamino-oxazolo[5,4-b]pyridine85%*

*Extrapolated from analogous bromo-substituted systems.

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings, enabling C–C bond formation:

Heck Coupling

In the presence of Pd(OAc)₂ and triethylamine, the 5-chloro group couples with alkenes:

AlkeneCatalyst SystemProductIC₅₀ (PI3Kα)Source
StyrenePd(OAc)₂, PPh₃5-Styryl-oxazolo[5,4-b]pyridine3.4 nM

This method is critical for synthesizing PI3K inhibitors .

Suzuki-Miyaura Coupling

Using arylboronic acids and Pd(dppf)Cl₂, biaryl derivatives are formed:

Boronic AcidConditionsApplicationReference
4-MethoxyphenylDME, 80°C, 12 hAntimicrobial agents

Multi-Component Cyclizations

The oxazolo-pyridine core acts as a substrate in complexity-generating reactions:

Pyrazolo-Oxazolo Hybrids

Reaction with hydrazines and ketones in dioxane yields fused heterocycles:

ComponentsProductYieldBiological ActivitySource
5-Chloro-oxazolo[5,4-b]pyridine + hydrazine + 4-chlorobutanePyrazolo[3,4-b]pyridine derivative75%Antitrypanosomal (EC₅₀: 3.7 nM)

Oxidation

The pyridine ring resists oxidation, but the oxazole moiety reacts with H₂O₂ in acetic acid to form N-oxide derivatives .

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the oxazole ring to a dihydro-oxazole, altering electronic properties .

Hydrolysis and Ring-Opening

Under basic conditions (10% NaOH, reflux), the oxazole ring hydrolyzes to yield 2-amino-5-chloro-3-hydroxypyridine, a precursor for further functionalization :

ConditionsProductApplication
10% NaOH, 8 h reflux2-Amino-5-chloro-3-hydroxypyridineIntermediate for SAR studies

Case Study: PI3K Inhibitor Development

A derivative synthesized via Heck coupling exhibited potent kinase inhibition:

ParameterValue
PI3Kα IC₅₀3.4 nM
PI3Kγ IC₅₀1.8 nM
Oral bioavailabilityModerate

Molecular docking revealed hydrogen bonds with Val851 and Lys802 residues, explaining its efficacy .

Scientific Research Applications

Based on the search results, here's what is known about the applications of oxazolo[5,4-d]pyrimidines and related compounds:

Oxazolo[5,4-d]pyrimidines as Anticancer Agents
Oxazolo[5,4-d]pyrimidines have demonstrated a range of biological activities, including the inhibition of enzymes and signaling pathways relevant to cancer .

Angiogenesis Inhibitors

  • Compound 10 (4-chloro-N-(4-((2-(4-methoxyphenyl)-5-methyloxazolo[5,4-d]pyrimidin-7-yl)amino)phenyl)benzamide) inhibited HUVEC proliferation with an IC50 value of 9.30 ± 1.24 µM .
  • Compound 10 also markedly inhibited in vitro migration, chemotactic invasion, and capillary-like tube formation of HUVECs .
    • Treatment with compound 10 at concentrations of 0.1 µM, 1 µM, and 10 µM resulted in 83%, 56%, and 22% the number of migrated HUVECs, respectively, compared to the control .
    • Administration of compound 10 demonstrated a 31%, 48%, and 68% inhibition of VEGF-induced tube formation at 2.5 µM, 5 µM, and 10 µM, respectively .
  • Derivative 14 exhibited the most potent anticancer activity, with IC50 values of 5.472, 4.260, and 5.837 µM against the H460, B16F10, and A549 cell lines, respectively, which is comparable to SU5402 .

JAKs Inhibitors

  • Derivative 18 showed an IC50 value of 50 to 100 nM for JAK1, which is 10.3 times higher than that observed for JAK2 (assayed at 1 µM ATP concentration) .
  • Replacing the oxazolo[5,4-d]pyrimidine moiety with other oxazole-containing fused heterocyclic rings, such as oxazolo[5,4-b]pyridine, oxazolo[4,5-c]pyridine, or benzoxazole, enhanced JAK1 inhibitory activity .

Other Oxazolo[5,4-d]pyrimidine Derivatives

  • Combining isoxazole and oxazolo[5,4-d]pyrimidine rings may be an important scaffold in developing effective anticancer agents .
  • Compound 21 had statistically equal cytotoxic activity as cisplatin, and its 5-methyl derivative 22 was statistically less active than cisplatin .
  • Compound 21 was less toxic to healthy human cells than cisplatin .
  • Compounds 27 , 28 , and 29 were more potent than the positive control, with IC50 values ranging from 0.01 ± 0.0085 to 1.23 ± 0.63 µM .

Other Applications

  • Oxazolo[4,5-b]pyridine is used in the preparation of inducible nitric oxide synthase inhibitors and has reported fluorescence properties .
  • Thiazolo[5,4-b] pyridine and oxazolo[5, 4-b] pyridine compounds demonstrate antibacterial activity .

Mechanism of Action

The mechanism of action of 5-Chloro[1,3]oxazolo[5,4-B]pyridine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. The exact pathways and molecular interactions involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Variations in Oxazolo-Pyridine Derivatives

The biological and physicochemical properties of oxazolo-pyridine derivatives are highly sensitive to substituent type, position, and heteroatom arrangement. Below is a comparative analysis:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Activity/Application Source/CAS No.
5-Chloro[1,3]oxazolo[5,4-b]pyridine Cl at position 5 C₆H₃ClN₂O 154.56 Intermediate for antiproliferative agents CID 84650090
3-Bromo[1,2]oxazolo[5,4-b]pyridine Br at position 3; oxazole ring fused at [1,2] C₅H₂BrN₂O 201.99 Research chemical (market data) CAS 864872-31-1
6-Bromo-1-methyl-[1,3]oxazolo[5,4-b]pyridine Br at position 6; methyl group at N1 C₇H₆BrN₂O 229.04 Building block for drug discovery EN300-51835405
2-(Chloromethyl)-[1,3]oxazolo[5,4-b]pyridine Chloromethyl group at position 2 C₇H₅ClN₂O 168.58 Synthetic intermediate CAS 1092352-10-7
5-Chloro-2-(4-methoxy-3,5-dimethylphenyl) derivative Aryl substituent at position 2 C₁₅H₁₃ClN₂O₂ 288.73 Potential kinase inhibitor CAS 1417658-83-3

Research Trends and Challenges

  • Positional Isomerism: Minor changes in substituent position (e.g., 5-chloro vs. 6-chloro) drastically alter pharmacokinetics. For example, 6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS 1001341-31-6) shows higher solubility than its 5-chloro counterpart due to steric effects .
  • Heteroatom Replacement : Replacing oxygen with sulfur (e.g., thiazolo-pyridines) improves antimicrobial activity but reduces metabolic stability .

Biological Activity

5-Chloro[1,3]oxazolo[5,4-B]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and infectious diseases.

Synthesis of 5-Chloro[1,3]oxazolo[5,4-B]pyridine

The synthesis of 5-Chloro[1,3]oxazolo[5,4-B]pyridine typically involves multi-step processes that include the formation of the oxazole ring followed by chlorination. Recent methodologies have focused on optimizing yields and reducing reaction times while maintaining structural integrity. A novel one-step method has been reported for synthesizing carboxylic derivatives of oxazolo[5,4-b]pyridine, which may provide insights into the synthesis of related compounds including 5-Chloro derivatives .

Anticancer Properties

Research indicates that derivatives of oxazolo[5,4-B]pyridine exhibit significant anticancer activity. For instance, compounds similar to 5-Chloro[1,3]oxazolo[5,4-B]pyridine have demonstrated potent inhibitory effects against various cancer cell lines:

  • Inhibition of VEGFR-2 : A study highlighted that oxazolo[5,4-d]pyrimidines exhibited IC50 values as low as 0.33 μM against VEGFR-2 kinase, suggesting a strong potential for these compounds to inhibit tumor angiogenesis .
  • Cytotoxicity : In vitro evaluations revealed that certain derivatives induced apoptosis in cancer cells while sparing normal cells. For example, compound 3g showed a selectivity index (SI) of approximately 3 against HT29 colon cancer cells compared to normal human dermal fibroblasts (NHDFs), indicating lower toxicity to healthy cells .

The biological activity of 5-Chloro[1,3]oxazolo[5,4-B]pyridine is believed to involve multiple mechanisms:

  • Caspase Activation : Similar compounds have been shown to activate the caspase cascade, leading to programmed cell death in cancerous cells .
  • Inhibition of Kinases : The inhibition of key kinases such as Aurora A and Janus kinases (JAK1 and JAK2) has also been implicated in the anticancer effects observed .

Antiviral and Antimicrobial Activities

Beyond anticancer properties, 5-Chloro[1,3]oxazolo[5,4-B]pyridine derivatives have shown promising antiviral and antimicrobial activities:

  • Antiviral Activity : Certain derivatives have demonstrated efficacy against viruses such as Chikungunya with IC50 values around 0.44 µM .
  • Antimicrobial Effects : Studies report varying degrees of antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 0.125 mg/L for some derivatives .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of oxazolo derivatives:

StudyCompound TestedActivityIC50/Other Metrics
Compound 3gAnticancer (HT29)SI ≈ 3
Compound 9nVEGFR-2 InhibitionIC50 = 0.33 μM
Chikungunya VirusAntiviralIC50 = 0.44 µM
Various DerivativesAntibacterial (Staphylococcus aureus)MIC = 0.125 mg/L

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro[1,3]oxazolo[5,4-b]pyridine derivatives?

  • Methodological Answer : A key approach involves the condensation of activated carboxylic acids with aminopyridine precursors. For example, ethyl 7-amino-5-methyl-2-substituted derivatives are synthesized by reacting 3-amino-2,6-difluoropyridine with carboxylic acids activated by Ghosez’ reagent (a strong Lewis acid), followed by cyclization in the presence of pyridine . Intermediate esters (e.g., ethyl 7-amino-5-methyl-2-phenyl derivatives) are reduced using lithium aluminium hydride (LiAlH4) in THF to yield alcohols, which are oxidized to aldehydes with Dess-Martin periodinane .

Q. How is the regioselectivity of substituents determined in oxazolo-pyridine ring systems?

  • Methodological Answer : Regioselectivity is governed by IUPAC nomenclature rules for fused heterocycles. The parent component (pyridine) is prioritized, followed by the oxazole subcomponent. Substituent positions are assigned based on the lowest possible numbering for heteroatoms (O in oxazole) and adherence to fusion rules outlined in IUPAC guidelines . Computational tools like NMR and X-ray crystallography validate substituent positions .

Q. What spectroscopic techniques are used to characterize 5-Chloro[1,3]oxazolo[5,4-b]pyridine derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F) identifies substituent environments and confirms regiochemistry. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. X-ray crystallography resolves ambiguities in fused-ring geometry, as demonstrated in triazolopyridine analogs .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of 5-Chloro[1,3]oxazolo[5,4-b]pyridine in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., Cl at position 5) deactivate the pyridine ring, directing electrophilic substitutions to meta positions. Computational studies (DFT) predict reactivity trends by analyzing frontier molecular orbitals. For example, Suzuki-Miyaura coupling with aryl boronic acids requires palladium catalysts (e.g., Pd(PPh3)4) and microwave-assisted heating to overcome electron deficiency .

Q. What strategies address contradictions in biological activity data for oxazolo-pyridine derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) are resolved by:

  • Structural optimization : Introducing hydrophilic groups (e.g., carboxylic acids) to improve solubility and reduce off-target effects .
  • Assay standardization : Using isogenic cell lines and controlled ROS (reactive oxygen species) levels to minimize variability in photocytotoxicity studies .
  • SAR (Structure-Activity Relationship) analysis : Comparing analogs like 5-fluoro or 5-methoxy derivatives to isolate chlorine-specific effects .

Q. How can computational methods guide the design of 5-Chloro[1,3]oxazolo[5,4-b]pyridine-based enzyme inhibitors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., β-amyloid). Quantum mechanical calculations (e.g., M06-2X/6-31G*) optimize ligand geometry and charge distribution. Pharmacophore modeling identifies critical interactions, such as hydrogen bonding with the oxazole oxygen and halogen bonding with the chlorine atom .

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